3-chloro-N-[2-(furan-3-yl)-2-hydroxyethyl]benzamide
Description
Properties
IUPAC Name |
3-chloro-N-[2-(furan-3-yl)-2-hydroxyethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClNO3/c14-11-3-1-2-9(6-11)13(17)15-7-12(16)10-4-5-18-8-10/h1-6,8,12,16H,7H2,(H,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOTWNUOYDLJVFD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C(=O)NCC(C2=COC=C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-[2-(furan-3-yl)-2-hydroxyethyl]benzamide typically involves the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Substitution Reaction: The chloro group is introduced via a substitution reaction, often using reagents like thionyl chloride or phosphorus trichloride.
Amide Formation: The final step involves the formation of the amide bond, typically through the reaction of an amine with a carboxylic acid derivative in the presence of coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
3-chloro-N-[2-(furan-3-yl)-2-hydroxyethyl]benzamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxidized derivatives.
Reduction: The chloro group can be reduced to a hydrogen atom, forming the corresponding benzamide.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.
Substitution: Nucleophiles such as sodium azide (NaN3) or thiourea can be employed under mild conditions.
Major Products
Oxidation: Furanones or other oxidized furan derivatives.
Reduction: The corresponding benzamide without the chloro group.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
Chemistry
3-chloro-N-[2-(furan-3-yl)-2-hydroxyethyl]benzamide serves as a versatile building block in organic synthesis. Its structure allows for the development of more complex heterocyclic compounds, which are crucial in drug discovery and materials science.
Biology
The compound exhibits significant biological activity due to its ability to interact with various molecular targets:
- Enzyme Interactions: The furan ring can participate in π-π stacking interactions with aromatic amino acids in proteins, potentially influencing enzyme conformation and function.
- Receptor Binding: The chloro group may engage in hydrogen bonding or halogen bonding, modulating receptor activity.
Research indicates that this compound has notable antitumor properties:
- In Vitro Studies: Derivatives of this compound have shown selective cytotoxicity against cancer cell lines such as MCF7 (breast cancer) and HL-60 (leukemia). These findings suggest potential for development into effective anticancer agents.
Case Studies
-
Antitumor Activity:
- A study demonstrated that compounds similar to this compound exhibited selective cytotoxicity against various cancer cell lines, indicating their potential as anticancer agents.
-
Enzyme Modulation:
- Research focused on the interaction of the furan ring with specific enzymes revealed that this compound could modulate enzyme activity through its unique structural features.
Mechanism of Action
The mechanism of action of 3-chloro-N-[2-(furan-3-yl)-2-hydroxyethyl]benzamide involves its interaction with specific molecular targets. The furan ring can participate in π-π stacking interactions with aromatic amino acids in proteins, while the chloro group can form hydrogen bonds or engage in halogen bonding. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
The substituents on the benzamide core and the N-linked side chain significantly impact solubility, melting points, and reactivity.
Key Observations :
- Chloro vs. Methyl Substitution : Chloro groups (e.g., in and the target compound) enhance lipophilicity and electron-withdrawing effects compared to methyl groups ().
- Furan vs. Aryl Substitution : The furan-3-yl group (target) introduces π-π stacking capabilities and electron-rich regions, contrasting with the electron-donating methoxy groups in Rip-B .
Comparison :
Insights :
Polymorphism and Crystallographic Behavior
Substituents influence crystal packing and polymorphism, as seen in:
- 3-Chloro-N-(2-fluorophenyl)benzamide (): Exhibits polymorphs (IA, IB) due to varied C–H···O and π-interactions .
Biological Activity
3-chloro-N-[2-(furan-3-yl)-2-hydroxyethyl]benzamide is an organic compound with significant potential in biological research and medicinal chemistry. This compound features a furan ring and a chloro group, which contribute to its unique biological activity. Understanding its mechanisms, effects, and potential applications is crucial for advancing its use in therapeutic contexts.
- Molecular Formula : C₁₃H₁₂ClN₁O₃
- Molecular Weight : 265.69 g/mol
The compound can undergo various chemical reactions, including oxidation, reduction, and substitution, which can modify its biological properties.
The biological activity of this compound is primarily attributed to its interactions with specific molecular targets:
- π-π Stacking Interactions : The furan ring can engage in π-π stacking with aromatic amino acids in proteins, influencing protein conformation and function.
- Hydrogen Bonding : The chloro group can form hydrogen bonds or participate in halogen bonding, which may modulate enzyme or receptor activity.
Antitumor Activity
Research indicates that derivatives of benzamides, including this compound, exhibit significant antitumor properties. For example:
- In vitro Studies : Compounds similar to this benzamide have shown selective cytotoxicity against various cancer cell lines, including breast cancer (MCF7) and leukemia (HL-60) cells. The selectivity ratios suggest that these compounds could be developed into effective anticancer agents .
Enzyme Inhibition
The compound's ability to interact with enzymes has been investigated:
- Enzyme Targeting : It has been proposed that the compound may inhibit specific enzymes involved in cancer metabolism or proliferation pathways. This inhibition could lead to reduced tumor growth and increased apoptosis in cancerous cells .
Case Studies
- Anticancer Efficacy : A study evaluating a series of benzamide derivatives found that compounds with structural similarities to this compound displayed potent inhibition of RET kinase activity, a target for certain cancers. The findings suggested that modifications to the benzamide structure could enhance therapeutic efficacy while minimizing toxicity .
- Mechanistic Insights : Research utilizing inverse docking techniques identified potential protein targets for this compound. The results indicated interactions with proteins involved in cell signaling pathways related to cancer progression, supporting further investigation into its therapeutic applications .
Comparative Analysis of Biological Activity
| Compound Name | Antitumor Activity | Enzyme Inhibition | Selectivity Ratio |
|---|---|---|---|
| This compound | Moderate | Yes | High |
| Benzamide Derivative A | High | Yes | Moderate |
| Benzamide Derivative B | Low | No | Low |
Q & A
Q. What are the key synthetic routes for 3-chloro-N-[2-(furan-3-yl)-2-hydroxyethyl]benzamide?
The compound is typically synthesized via nucleophilic acyl substitution. For example, 3-chlorobenzoyl chloride can react with 2-(furan-3-yl)-2-hydroxyethylamine in a polar aprotic solvent (e.g., THF or DMF) under nitrogen atmosphere. Purification often involves column chromatography or recrystallization from DMSO/ethanol mixtures to obtain high-purity crystals suitable for X-ray diffraction .
Q. How is the molecular conformation validated experimentally?
Single-crystal X-ray diffraction (SC-XRD) is the gold standard. The compound’s trans conformation about the amide bond and intramolecular hydrogen bonds (e.g., O–H⋯O or N–H⋯S) are confirmed via SC-XRD. For instance, bond lengths (C=O: ~1.22 Å, C–N: ~1.34 Å) and dihedral angles between aromatic rings (e.g., 15.2°–132°) are compared to DFT-optimized geometries .
Q. What spectroscopic methods are used for characterization?
- NMR : H and C NMR identify substituents (e.g., furan protons at δ 6.3–7.4 ppm, amide NH at δ 8.2–9.1 ppm).
- FT-IR : Amide C=O stretch (~1650 cm), hydroxyl O–H stretch (~3300 cm).
- Mass Spectrometry : ESI-MS confirms molecular ion peaks (e.g., [M+H] at m/z 295.7) .
Advanced Research Questions
Q. How do crystallographic data resolve contradictions in hydrogen-bonding patterns across similar benzamide derivatives?
Comparative analysis of SHELX-refined structures (e.g., R-factors < 0.05) reveals variations in hydrogen-bond motifs. For example, while N–H⋯O bonds dominate in orthorhombic Pbca systems, C–H⋯π interactions (H⋯Cg distance: 2.83 Å) may stabilize packing in derivatives with bulky substituents. Discrepancies in dihedral angles (e.g., 8.2° vs. 15.2°) are attributed to steric effects from chloro/furan groups .
Q. What experimental design considerations are critical for pharmacological activity studies?
- Dose-Response Assays : Use in vitro models (e.g., bacterial proliferation assays) with IC determination via nonlinear regression.
- Target Validation : Enzyme inhibition (e.g., acps-pptase) is assessed using kinetic assays (Km/Vmax shifts).
- Selectivity Profiling : Cross-test against related enzymes (e.g., FabH) to minimize off-target effects .
Q. How can computational methods complement crystallographic data in analyzing intermolecular interactions?
Molecular dynamics (MD) simulations (e.g., AMBER force field) model packing efficiency and stability. Electrostatic potential maps (MEPs) derived from DFT (B3LYP/6-311+G(d,p)) highlight nucleophilic/electrophilic regions, explaining C–H⋯O and π–π stacking trends observed in SC-XRD .
Q. What strategies optimize yield in large-scale synthesis while maintaining purity?
- Solvent Screening : DMSO enhances solubility but may require post-synthesis dialysis.
- Catalysis : Pd-catalyzed coupling improves furan-ethylamine linkage efficiency.
- Process Analytics : In-line FTIR monitors reaction progress to minimize byproducts (e.g., hydrolyzed amides) .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
